N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide
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Overview
Description
N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a naphthofuran ring system, which is fused with a hydrazinecarbothioamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide typically involves a multi-step process. One common method includes the reaction of naphtho[2,1-b]furan with hydrazinecarbothioamide under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]furan derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced hydrazinecarbothioamide derivatives .
Scientific Research Applications
N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan derivatives: These compounds share the naphthofuran core structure and exhibit similar chemical properties.
Hydrazinecarbothioamide derivatives: Compounds with similar hydrazinecarbothioamide moieties that may have comparable biological activities.
Uniqueness
N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide is unique due to its specific combination of the naphthofuran and hydrazinecarbothioamide structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H19N3OS |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[(E)-benzo[e][1]benzofuran-1-ylideneamino]-3-butylthiourea |
InChI |
InChI=1S/C17H19N3OS/c1-2-3-10-18-17(22)20-19-14-11-21-15-9-8-12-6-4-5-7-13(12)16(14)15/h4-9H,2-3,10-11H2,1H3,(H2,18,20,22)/b19-14- |
InChI Key |
DQKCUNVTLQYWFH-RGEXLXHISA-N |
Isomeric SMILES |
CCCCNC(=S)N/N=C\1/COC2=C1C3=CC=CC=C3C=C2 |
Canonical SMILES |
CCCCNC(=S)NN=C1COC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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